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molecular formula C6H7F3O3 B8577238 2,2,2-Trifluoroethyl 3-oxobutanoate CAS No. 29816-98-6

2,2,2-Trifluoroethyl 3-oxobutanoate

Cat. No. B8577238
M. Wt: 184.11 g/mol
InChI Key: WYVJHLQPKOHCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058447B2

Procedure details

The title compound is prepared in analogy to example 3 (stage 3a) starting from 2,2,6-trimethyl-1,3-dioxin-4-one and 2,2,2-trifluoroethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][C:6](=O)[CH:5]=[C:4]([CH3:9])[O:3]1.[F:11][C:12]([F:16])([F:15])[CH2:13][OH:14]>>[O:3]=[C:4]([CH3:9])[CH2:5][C:6]([O:14][CH2:13][C:12]([F:16])([F:15])[F:11])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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